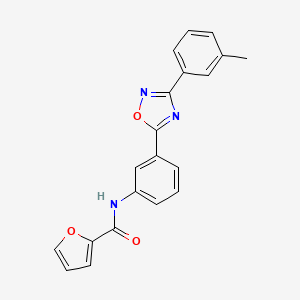
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention due to its potential therapeutic benefits in the treatment of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising results in preclinical studies.
Mechanism of Action
BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide inhibits BTK by binding to the ATP-binding site, preventing the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in lab experiments include its high selectivity for BTK, its potent anti-tumor activity, and its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the research and development of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide. These include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the different chemical groups. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20170222618A1).
Scientific Research Applications
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been the subject of several scientific studies, mainly focused on its potential use as a therapeutic agent in the treatment of cancer. The studies have shown that this compound is a potent inhibitor of BTK and has anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors.
Properties
IUPAC Name |
N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-5-2-6-14(11-13)18-22-20(26-23-18)15-7-3-8-16(12-15)21-19(24)17-9-4-10-25-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPPRPUOJCGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7708591.png)
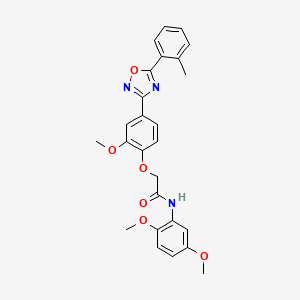

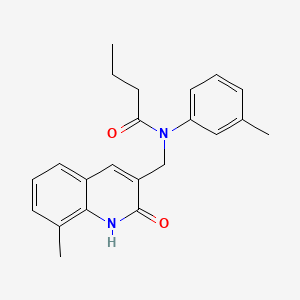
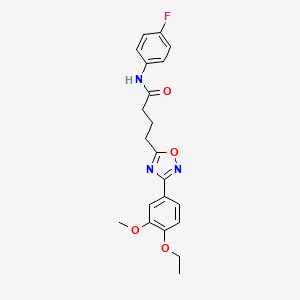
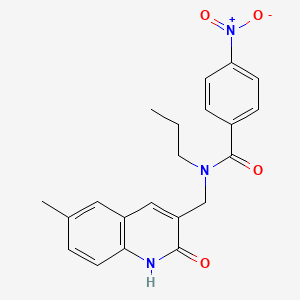


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)
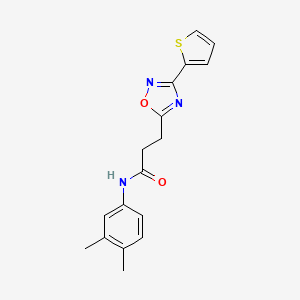
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
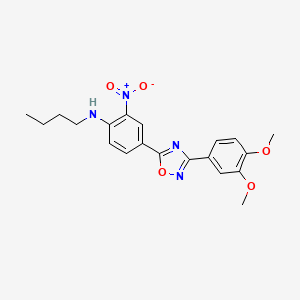
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)

